Cas no 876717-98-5 (2-(pyrrolidin-1-yl)methylbenzoic acid)

2-(Pyrrolidin-1-yl)methylbenzoic acid is a versatile organic compound featuring a benzoic acid core substituted with a pyrrolidin-1-ylmethyl group at the 2-position. This structure imparts unique physicochemical properties, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The pyrrolidine moiety enhances solubility and bioavailability, while the carboxylic acid group allows for further functionalization, such as esterification or amidation. Its balanced lipophilicity and polarity contribute to favorable pharmacokinetic profiles in drug development. The compound is particularly useful in the design of bioactive molecules, including CNS-targeting agents, due to its ability to modulate receptor interactions. High purity grades ensure reproducibility in research and industrial applications.
2-(pyrrolidin-1-yl)methylbenzoic acid structure
876717-98-5 structure
商品名:2-(pyrrolidin-1-yl)methylbenzoic acid
CAS番号:876717-98-5
MF:C12H15NO2
メガワット:205.253
MDL:MFCD11506535
CID:890053
PubChem ID:7219983

2-(pyrrolidin-1-yl)methylbenzoic acid 化学的及び物理的性質

名前と識別子

    • AKOS BB-9394
    • 2-PYRROLIDIN-1-YLMETHYLBENZOIC ACID
    • 2-(pyrrolidin-1-yl)methylbenzoic acid
    • MDL: MFCD11506535
    • インチ: InChI=1S/C12H15NO2/c14-12(15)11-6-2-1-5-10(11)9-13-7-3-4-8-13/h1-2,5-6H,3-4,7-9H2,(H,14,15)
    • InChIKey: SCVGQZVBLWNGJF-UHFFFAOYSA-N
    • ほほえんだ: C1=CC=C(C(=C1)CN2CCCC2)C(=O)O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 3

2-(pyrrolidin-1-yl)methylbenzoic acid セキュリティ情報

  • 危険カテゴリコード: 22
  • 危険物標識: Xn

2-(pyrrolidin-1-yl)methylbenzoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1196737-0.25g
2-[(pyrrolidin-1-yl)methyl]benzoic acid
876717-98-5
0.25g
$670.0 2023-06-08
Enamine
EN300-1196737-5.0g
2-[(pyrrolidin-1-yl)methyl]benzoic acid
876717-98-5
5g
$2110.0 2023-06-08
Enamine
EN300-1196737-10.0g
2-[(pyrrolidin-1-yl)methyl]benzoic acid
876717-98-5
10g
$3131.0 2023-06-08
Fluorochem
059268-1g
2-Pyrrolidin-1-ylmethyl-benzoic acid
876717-98-5 95%
1g
£659.00 2022-03-01
Matrix Scientific
082250-1g
2-Pyrrolidin-1-ylmethylbenzoic acid, 97%
876717-98-5 97%
1g
$617.00 2023-09-10
Aaron
AR00H10K-1g
AKOS BB-9394
876717-98-5 97%
1g
$266.00 2025-01-24
Enamine
EN300-1196737-1.0g
2-[(pyrrolidin-1-yl)methyl]benzoic acid
876717-98-5
1g
$728.0 2023-06-08
Enamine
EN300-1196737-0.1g
2-[(pyrrolidin-1-yl)methyl]benzoic acid
876717-98-5
0.1g
$640.0 2023-06-08
Enamine
EN300-1196737-250mg
2-[(pyrrolidin-1-yl)methyl]benzoic acid
876717-98-5
250mg
$366.0 2023-10-03
Enamine
EN300-1196737-2500mg
2-[(pyrrolidin-1-yl)methyl]benzoic acid
876717-98-5
2500mg
$782.0 2023-10-03

2-(pyrrolidin-1-yl)methylbenzoic acid 関連文献

2-(pyrrolidin-1-yl)methylbenzoic acidに関する追加情報

2-(Pyrrolidin-1-yl)methylbenzoic Acid: An Overview of Its Structure, Properties, and Applications

2-(Pyrrolidin-1-yl)methylbenzoic acid (CAS No. 876717-98-5) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, exhibits a wide range of biological activities and potential therapeutic applications. In this article, we will delve into the chemical structure, physical properties, synthesis methods, and recent research advancements related to 2-(pyrrolidin-1-yl)methylbenzoic acid.

Chemical Structure and Physical Properties:

2-(Pyrrolidin-1-yl)methylbenzoic acid is a derivative of benzoic acid with a pyrrolidine ring attached to the benzene ring via a methyl group. The molecular formula of this compound is C13H15NO2, and it has a molecular weight of 217.26 g/mol. The presence of the pyrrolidine ring imparts unique chemical and physical properties to the molecule. For instance, the pyrrolidine moiety enhances the lipophilicity of the compound, making it more suitable for crossing biological membranes. Additionally, the carboxylic acid group provides the molecule with acidic properties, enabling it to form salts and esters.

The compound is typically a white crystalline solid at room temperature and is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). Its melting point is around 135-137°C, and it has a pKa value of approximately 4.5, indicating that it can exist in both protonated and deprotonated forms depending on the pH of the environment.

Synthesis Methods:

The synthesis of 2-(pyrrolidin-1-yl)methylbenzoic acid can be achieved through various routes, each with its own advantages and limitations. One common method involves the reaction of 2-bromomethylbenzoic acid with pyrrolidine in the presence of a base such as potassium carbonate or sodium hydride. This nucleophilic substitution reaction proceeds via an SN2 mechanism, leading to the formation of the desired product with high yield and purity.

An alternative approach involves the use of palladium-catalyzed cross-coupling reactions. For example, Suzuki coupling between 2-bromomethylbenzoic acid and pyrrolidine can be performed under mild conditions to produce 2-(pyrrolidin-1-yl)methylbenzoic acid. This method is particularly useful for large-scale synthesis due to its efficiency and scalability.

Biological Activities:

2-(Pyrrolidin-1-yl)methylbenzoic acid has been extensively studied for its biological activities, particularly in the context of medicinal chemistry. One of its notable properties is its ability to act as a modulator of G protein-coupled receptors (GPCRs), which are important targets for drug discovery. Research has shown that this compound can selectively bind to specific GPCRs, modulating their activity and potentially leading to therapeutic effects.

In addition to its receptor modulation properties, 2-(pyrrolidin-1-yl)methylbenzoic acid has also been investigated for its anti-inflammatory effects. Studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro. These findings suggest that this compound may have potential applications in treating inflammatory diseases such as rheumatoid arthritis and Crohn's disease.

Pharmaceutical Applications:

The unique combination of structural features and biological activities makes 2-(pyrrolidin-1-yl)methylbenzoic acid an attractive candidate for pharmaceutical development. Several preclinical studies have explored its potential as a therapeutic agent for various conditions. For instance, research has shown that this compound can effectively reduce pain and inflammation in animal models of osteoarthritis. These findings have led to increased interest in developing it as a novel analgesic or anti-inflammatory drug.

Beyond pain management and inflammation control, 2-(pyrrolidin-1-yl)methylbenzoic acid has also shown promise in neurodegenerative diseases such as Alzheimer's disease. Preclinical studies have indicated that it can improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease. These results suggest that this compound may have neuroprotective properties that could be harnessed for therapeutic benefit.

Current Research Trends:

The field of medicinal chemistry is constantly evolving, and recent research has shed new light on the potential applications of 2-(pyrrolidin-1-yl)methylbenzoic acid. One area of active investigation is its role in cancer therapy. Preliminary studies have suggested that this compound may have antiproliferative effects on certain cancer cell lines, potentially making it a valuable addition to cancer treatment regimens.

In addition to cancer therapy, there is growing interest in exploring the use of 2-(pyrrolidin-1-yl)methylbenzoic acid in combination with other drugs to enhance therapeutic outcomes. For example, recent studies have shown that when used in conjunction with conventional anti-inflammatory drugs such as nonsteroidal anti-inflammatory drugs (NSAIDs), this compound can synergistically reduce inflammation without increasing adverse side effects.

Conclusion:

2-(Pyrrolidin-1-yl)methylbenzoic acid, with its unique chemical structure and diverse biological activities, represents a promising molecule with significant potential in pharmaceutical research and development. Its ability to modulate GPCRs, reduce inflammation, alleviate pain, and potentially treat neurodegenerative diseases makes it an attractive candidate for further investigation. As research continues to uncover new insights into its mechanisms of action and therapeutic applications, it is likely that this compound will play an increasingly important role in advancing medical treatments for various conditions.

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